molecular formula C12H19NO B13059215 N-(propan-2-yl)-4-(propan-2-yloxy)aniline

N-(propan-2-yl)-4-(propan-2-yloxy)aniline

Cat. No.: B13059215
M. Wt: 193.28 g/mol
InChI Key: FZQOXPBHZUGJSH-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-4-(propan-2-yloxy)aniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a propan-2-yl group attached to the nitrogen atom and a propan-2-yloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-4-(propan-2-yloxy)aniline typically involves the reaction of 4-nitrophenol with isopropyl bromide to form 4-(propan-2-yloxy)nitrobenzene. This intermediate is then reduced to 4-(propan-2-yloxy)aniline, which is subsequently reacted with isopropylamine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation for the reduction step and automated systems for the addition of reagents can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-4-(propan-2-yloxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the aniline group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is often used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various reduced forms of the aniline group.

    Substitution: Halogenated and nitrated derivatives of the original compound.

Scientific Research Applications

N-(propan-2-yl)-4-(propan-2-yloxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(propan-2-yl)-4-(propan-2-yloxy)aniline exerts its effects involves its interaction with specific molecular targets. The propan-2-yl and propan-2-yloxy groups can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(propan-2-yl)-4-methoxyaniline
  • N-(propan-2-yl)-4-ethoxyaniline
  • N-(propan-2-yl)-4-butoxyaniline

Uniqueness

N-(propan-2-yl)-4-(propan-2-yloxy)aniline is unique due to the presence of both propan-2-yl and propan-2-yloxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-propan-2-yl-4-propan-2-yloxyaniline

InChI

InChI=1S/C12H19NO/c1-9(2)13-11-5-7-12(8-6-11)14-10(3)4/h5-10,13H,1-4H3

InChI Key

FZQOXPBHZUGJSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=C(C=C1)OC(C)C

Origin of Product

United States

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